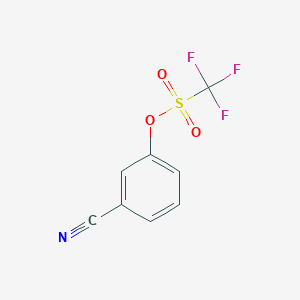
3-Cyanophenyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyanophenyl trifluoromethanesulfonate is an organic compound with the molecular formula C8H4F3NO3S. It is a derivative of phenyl trifluoromethanesulfonate, where a cyano group is attached to the phenyl ring. This compound is known for its utility in various organic synthesis reactions due to its excellent leaving group properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyanophenyl trifluoromethanesulfonate can be synthesized through the trifluoromethanesulfonylation of 3-cyanophenol. The reaction typically involves the use of trifluoromethanesulfonic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Cyanophenyl trifluoromethanesulfonate undergoes various types of reactions, including nucleophilic substitution, Suzuki-Miyaura coupling, and Heck reactions. Its triflate group makes it highly reactive in these processes .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or DMF.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters.
Heck Reactions: These reactions use palladium catalysts and alkenes, often in the presence of a base like triethylamine in solvents such as DMF or NMP.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
3-Cyanophenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of 3-cyanophenyl trifluoromethanesulfonate primarily involves its role as a leaving group in various organic reactions. The triflate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property makes it an excellent reagent for nucleophilic substitution and cross-coupling reactions .
Comparison with Similar Compounds
- 4-Cyanophenyl trifluoromethanesulfonate
- 2-Cyanophenyl trifluoromethanesulfonate
- Phenyl trifluoromethanesulfonate
Comparison: 3-Cyanophenyl trifluoromethanesulfonate is unique due to the position of the cyano group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers (2- and 4-cyanophenyl trifluoromethanesulfonate), the 3-cyano derivative may exhibit different steric and electronic effects, impacting its behavior in synthetic applications .
Properties
CAS No. |
66152-74-7 |
|---|---|
Molecular Formula |
C8H4F3NO3S |
Molecular Weight |
251.18 g/mol |
IUPAC Name |
(3-cyanophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H4F3NO3S/c9-8(10,11)16(13,14)15-7-3-1-2-6(4-7)5-12/h1-4H |
InChI Key |
VDWKMBNKPLCHFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


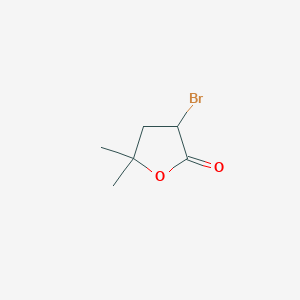
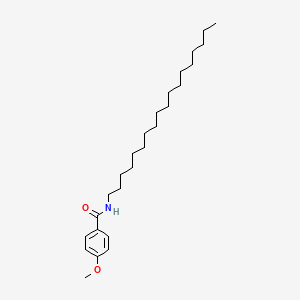
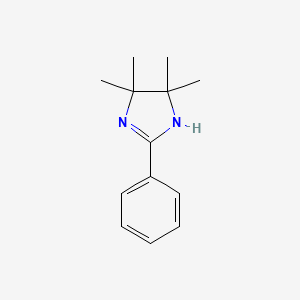
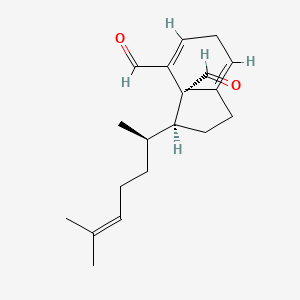
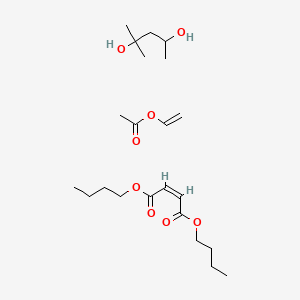

![4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14473789.png)

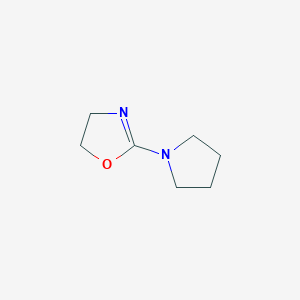
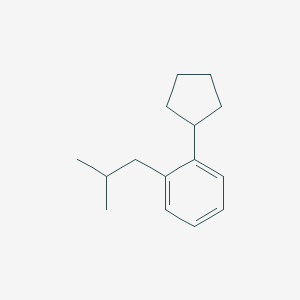
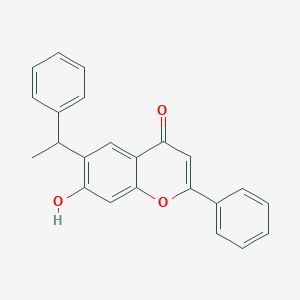

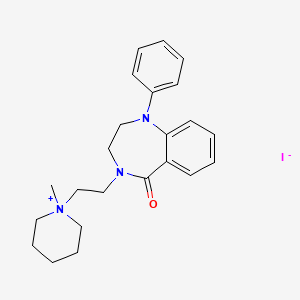
![4-[2-(Phenanthren-9-YL)ethenyl]pyridine](/img/structure/B14473851.png)
